molecular formula C13H18BrNO2 B1526612 tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate CAS No. 1177558-43-8

tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate

Cat. No.: B1526612
CAS No.: 1177558-43-8
M. Wt: 300.19 g/mol
InChI Key: GUXCZFWXGCVURT-UHFFFAOYSA-N
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Description

tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate: is a chemical compound used in various scientific research applications. It is known for its unique properties, which make it valuable in fields such as pharmaceuticals, materials science, and organic synthesis. The compound’s structure includes a tert-butyl group, a bromine atom, and a methyl group attached to a benzylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-methylbenzylcarbamate typically involves the reaction of 5-bromo-2-methylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of tert-butyl 5-bromo-2-methylbenzylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating the compound with the nucleophile in a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include oxidized carbamates and corresponding acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-methylbenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 5-chloro-2-methylbenzylcarbamate
  • Tert-butyl 5-fluoro-2-methylbenzylcarbamate
  • Tert-butyl 5-iodo-2-methylbenzylcarbamate

Comparison: tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-5-6-11(14)7-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXCZFWXGCVURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-43-8
Record name tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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